Fructose 6-(calcium phosphate)

Description

Properties

CAS No. |

6035-93-4 |

|---|---|

Molecular Formula |

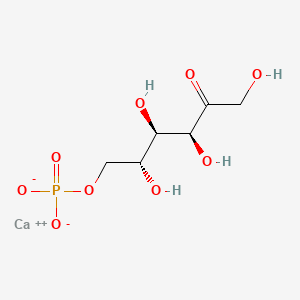

C6H11CaO9P |

Molecular Weight |

298.20 g/mol |

IUPAC Name |

calcium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.Ca/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1 |

InChI Key |

JCILYOPHFGTUMJ-RWOHWRPJSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

The synthesis of Fructose 6-(calcium phosphate) typically involves the reaction of fructose-6-phosphate with calcium ions. This process can be achieved through several methods:

Direct Precipitation Method : This involves mixing a solution of fructose-6-phosphate with a calcium salt, such as calcium chloride, in an aqueous medium. The reaction conditions, including pH and temperature, are crucial for the formation of the desired compound.

Enzymatic Synthesis : This method utilizes enzymes like phosphofructokinase to phosphorylate fructose-6-phosphate. However, incorporating calcium ions into this enzymatic process to form Fructose 6-(calcium phosphate) directly is less common and requires specific conditions.

Reaction Conditions

The synthesis of Fructose 6-(calcium phosphate) requires careful control of reaction conditions to ensure the formation of the desired product. Key factors include:

pH : The pH of the reaction mixture affects the solubility and stability of the compound. A slightly alkaline pH may favor the formation of calcium phosphate complexes.

Temperature : Lower temperatures can help prevent degradation of the fructose moiety and promote the formation of stable calcium complexes.

Concentration of Reactants : The molar ratio of fructose-6-phosphate to calcium ions is critical for achieving the desired stoichiometry of the product.

Purification Techniques

After synthesis, purification is essential to obtain a high-purity product. Common techniques include:

Centrifugation : To separate the precipitated product from the reaction mixture.

Washing : With distilled water to remove impurities.

Drying : Under controlled conditions to prevent degradation.

Data and Research Findings

While specific research findings on the preparation of Fructose 6-(calcium phosphate) are limited, related compounds like calcium phosphates provide insights into the synthesis and properties of such compounds. For instance, calcium phosphates are synthesized using methods like sol-gel chemistry, wet-chemical precipitation, and hydrothermal processes. These methods could be adapted for the synthesis of Fructose 6-(calcium phosphate) by incorporating fructose-6-phosphate into the reaction mixture.

Comparison of Synthesis Methods

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Direct Precipitation | Simple, cost-effective | Limited control over product morphology |

| Enzymatic Synthesis | High specificity, mild conditions | Expensive enzymes, complex process |

| Sol-Gel Chemistry | Versatile, homogeneous products | Requires organic solvents |

Chemical Reactions Analysis

Types of Reactions

Fructose 6-(calcium phosphate) undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to fructose 1,6-bisphosphate by the enzyme phosphofructokinase.

Isomerization: Conversion to glucose 6-phosphate by phosphoglucose isomerase.

Oxidation and Reduction: Involvement in redox reactions within the glycolytic pathway.

Common Reagents and Conditions

Common reagents used in these reactions include ATP, which acts as a phosphate donor, and various enzymes such as phosphofructokinase and phosphoglucose isomerase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .

Major Products Formed

The major products formed from these reactions include fructose 1,6-bisphosphate, glucose 6-phosphate, and pyruvate, which are all key intermediates in cellular metabolism .

Scientific Research Applications

Biochemical Applications

Fructose 6-(calcium phosphate) plays a significant role in biochemical pathways, particularly in the context of calcium and phosphate metabolism. Its interactions with other metabolites can influence cellular processes.

Calcium Regulation

Research indicates that fructose 6-phosphate, a precursor to fructose 6-(calcium phosphate), does not significantly affect calcium accumulation in brain microsomes compared to glucose-6-phosphate. Specifically, glucose-6-phosphate has been shown to reduce calcium accumulation effectively, while fructose 6-phosphate does not exhibit the same capability . This suggests that while fructose 6-(calcium phosphate) may not directly regulate calcium levels, its metabolic derivatives could influence calcium homeostasis indirectly.

Nutritional Implications

Dietary fructose has been linked to the inhibition of intestinal calcium absorption, particularly in chronic kidney disease models. In studies where rats were fed high-fructose diets, there was a notable decrease in intestinal transport of calcium, potentially due to downregulation of calbindin, a calcium-binding protein . This finding raises questions about the nutritional implications of fructose consumption and its effects on calcium and phosphate balance in the body.

Pharmacological Applications

Fructose 6-(calcium phosphate) is also being explored for its potential pharmacological applications.

Drug Delivery Systems

Calcium phosphate nanoparticles have emerged as effective carriers for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. Research highlights the use of calcium phosphate nanocarriers for delivering various drugs, enhancing bioavailability and targeting specific tissues . While fructose 6-(calcium phosphate) itself is not directly used in these systems, its structural properties may inspire the development of similar compounds for targeted drug delivery.

Cardioprotection Studies

In cardiomyocyte studies, fructose-1,6-bisphosphate (a related compound) demonstrated protective effects against calcium overload in cardiac cells . This suggests that similar compounds like fructose 6-(calcium phosphate) could be investigated for their cardioprotective properties, particularly in conditions associated with calcium dysregulation.

Case Studies and Experimental Findings

The following table summarizes key findings from various studies related to fructose 6-(calcium phosphate) and its derivatives:

Mechanism of Action

Fructose 6-(calcium phosphate) exerts its effects primarily through its role in the glycolytic pathway. It is converted to fructose 1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis. This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of ATP and pyruvate . The compound also interacts with various enzymes and proteins involved in cellular metabolism, influencing energy production and storage .

Comparison with Similar Compounds

Fructose 6-Phosphate vs. Glucose 6-Phosphate

Both compounds are phosphorylated hexoses central to carbohydrate metabolism, but their structural differences lead to distinct roles:

Fructose 6-phosphate is isomerized to glucose 6-phosphate in the pentose phosphate pathway, highlighting their interconnected roles . The calcium phosphate form of F6P may exhibit lower solubility than its sodium counterpart due to calcium's interaction with phosphate .

Fructose 6-Phosphate vs. Fructose 1,6-Bisphosphate

Fructose 1,6-bisphosphate (F1,6BP) contains two phosphate groups (C1 and C6) and serves as a key regulator of glycolysis:

| Property | Fructose 6-Phosphate | Fructose 1,6-Bisphosphate |

|---|---|---|

| Phosphate Groups | 1 (C6) | 2 (C1 and C6) |

| Molecular Weight | 260.14 Da | 340.12 Da |

| Role in Metabolism | Substrate for PFK | Allosteric activator of PFK |

| Calcium Interaction | Forms calcium phosphate salt | No known calcium salts |

F6P is a precursor to F1,6BP via phosphofructokinase. The additional phosphate in F1,6BP increases its polarity and solubility, whereas F6P’s calcium phosphate form may prioritize stability over solubility .

Fructose 6-(Calcium Phosphate) vs. Other Calcium Phosphates

Calcium phosphates vary widely in solubility and biomedical applications:

Fructose 6-(calcium phosphate) combines metabolic activity with calcium’s structural benefits, distinguishing it from inert calcium phosphates like hydroxyapatite. Its solubility is likely pH-dependent, similar to dicalcium phosphate .

Salt Forms of Fructose 6-Phosphate

Cation choice significantly impacts solubility and application:

The calcium phosphate form’s low solubility may make it suitable for sustained-release formulations, contrasting with the rapid dissolution of sodium/potassium salts .

Biological Activity

Fructose 6-(calcium phosphate) is a compound that combines fructose with calcium phosphate, playing a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Overview of Fructose 6-(Calcium Phosphate)

Fructose 6-(calcium phosphate) is a derivative of fructose 6-phosphate, which is an important intermediate in carbohydrate metabolism. The presence of calcium phosphate enhances its biological functions, particularly in bone health and metabolic regulation.

-

Metabolic Pathways :

- Fructose 6-phosphate is involved in glycolysis and gluconeogenesis. It acts as a substrate for fructose-1,6-bisphosphatase, which catalyzes the conversion to fructose 6-phosphate, a critical step in glucose metabolism .

- It also contributes to glucocorticoid activation through interaction with hexose-6-phosphate dehydrogenase, influencing metabolic syndrome pathogenesis .

- Calcium Homeostasis :

Table 1: Biological Activities of Fructose 6-(Calcium Phosphate)

| Activity | Description |

|---|---|

| Gluconeogenesis Regulation | Acts as a substrate for gluconeogenic enzymes, influencing glucose levels. |

| Calcium Absorption Modulation | Affects intestinal transport of calcium; reduced absorption noted in studies. |

| Bone Mineralization | Calcium phosphate component contributes to bone health and mineral density. |

Case Study 1: Dietary Fructose and CKD

A study on rats demonstrated that high fructose diets significantly worsened CKD symptoms, including hyperphosphatemia and impaired calcium absorption. The study highlighted the role of fructose in modulating vitamin D metabolism, leading to deficiencies that could exacerbate renal disease effects .

Case Study 2: Glucocorticoid Activation

Another investigation showed that fructose-6-phosphate could substitute for glucose-6-phosphate in maintaining glucocorticoid reductase activity. This finding suggests potential implications for metabolic disorders where glucocorticoid activation is disrupted .

Research Findings

Recent studies have elucidated the complex interactions between fructose metabolism and various physiological processes:

- Fructose's Role in Metabolism : Fructose consumption has been linked to increased gluconeogenesis via its conversion to fructose-6-phosphate, which can contribute to hyperglycemia in diabetes .

- Impact on Bone Health : The calcium phosphate component is crucial for bone regeneration applications, providing a framework for drug delivery systems aimed at enhancing bone healing .

Q & A

Q. What is the metabolic role of fructose 6-phosphate in glycolysis, and how is its regulation experimentally validated?

Fructose 6-phosphate (F6P) is a critical intermediate in glycolysis, positioned between glucose 6-phosphate (G6P) and fructose 1,6-bisphosphate. Its conversion to fructose 1,6-bisphosphate by phosphofructokinase-1 (PFK-1) is a rate-limiting step, tightly regulated by allosteric effectors like ATP, citrate, and fructose 2,6-bisphosphate . Experimental validation often involves enzyme activity assays using purified PFK-1 under varying substrate concentrations and inhibitor conditions. For example, isotopic labeling (e.g., ¹³C-F6P) can track metabolic flux via NMR or LC-MS to quantify pathway activity .

Q. What methodological approaches are recommended for quantifying fructose 6-phosphate in cellular extracts?

Fluorometric assays (e.g., ab204720 kit) enzymatically convert F6P to 6-phosphogluconate using glucose-6-phosphate isomerase and NADP⁺, with fluorescence measured at Ex/Em = 535/587 nm . High-performance liquid chromatography (HPLC) coupled with mass spectrometry offers higher specificity, particularly when distinguishing F6P anomers (α- vs. β-D-fructose 6-phosphate) . Researchers must account for background NADH/NADPH interference by including parallel control reactions .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in fructose 6-phosphate’s role in metabolic disorders?

Studies linking excessive fructose intake to obesity suggest that hepatic F6P metabolism bypasses PFK-1 regulation, favoring unregulated lipogenesis . Isotopic tracing with ¹³C-labeled F6P (e.g., D-fructose-13C6) enables precise tracking of carbon flux into lipid precursors via LC-MS. Discrepancies in data may arise from tissue-specific enzyme expression (e.g., aldolase B in liver vs. kidney) or differences in experimental models (in vitro vs. in vivo). Validating findings with knockout models (e.g., PFK-2-deficient mice) can clarify mechanistic contradictions .

Q. What structural and analytical techniques are suitable for characterizing fructose 6-(calcium phosphate) complexes?

While direct data on fructose 6-(calcium phosphate) is limited, thermogravimetric analysis (TGA) and Rietveld refinement of X-ray diffraction (XRD) patterns are standard for studying calcium phosphate matrices . For F6P-calcium interactions, nuclear magnetic resonance (NMR) can identify binding sites via chemical shift perturbations, while isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. How do anomeric configurations (α vs. β) of fructose 6-phosphate influence its enzymatic reactivity?

The β-anomer of F6P is the dominant form in aqueous solutions and the preferred substrate for phosphofructokinase. Anomer-specific reactivity can be studied using circular dichroism (CD) spectroscopy or enzyme kinetics with purified anomers. For instance, β-D-fructose 6-phosphate shows higher catalytic efficiency (kcat/Km) in PFK-1 assays compared to the α-form .

Q. What experimental strategies mitigate instability issues in fructose 6-phosphate during long-term studies?

F6P is hygroscopic and prone to hydrolysis. Storage at –20°C under inert gas (e.g., argon) in lyophilized form preserves stability . For in vitro assays, reconstitution in glycerol (30%) or inclusion of phosphatase inhibitors (e.g., sodium fluoride) prevents enzymatic degradation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.